molecular formula C16H12N2O4S B2421114 3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid CAS No. 577790-52-4

3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid

Cat. No.: B2421114
CAS No.: 577790-52-4
M. Wt: 328.34
InChI Key: RHCSRIZWNIZTNG-UKTHLTGXSA-N
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Description

3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid is a chemical hybrid scaffold of significant interest in medicinal chemistry research, incorporating a thiazolidine-2,4-dione (TZD) core. The TZD moiety is a privileged structure in drug discovery, known for its diverse biological potential and its role as a key pharmacophore in several clinically used agents . This specific compound is designed for investigators exploring new antibacterial agents, particularly against Gram-positive bacterial strains. Research on closely related (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives has demonstrated promising antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.91 mg/L, an efficacy that is similar to or even higher than reference drugs like oxacillin and cefuroxime . The molecular mechanism underlying the antibacterial action of TZD derivatives is associated with the inhibition of cytoplasmic Mur ligases, which are essential enzymes for bacterial cell wall biosynthesis . The strategic incorporation of the methyl-substituted thiazolidinedione ring linked to a benzoic acid group via a pyrrole bridge makes this compound a valuable tool for structure-activity relationship (SAR) studies. Such research aims to understand how electron-withdrawing groups and overall molecular geometry influence biological activity, providing critical insights for the development of novel antibiotics to combat rising bacterial resistance .

Properties

IUPAC Name

3-[2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-17-14(19)13(23-16(17)22)9-12-6-3-7-18(12)11-5-2-4-10(8-11)15(20)21/h2-9H,1H3,(H,20,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCSRIZWNIZTNG-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CN2C3=CC=CC(=C3)C(=O)O)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=CN2C3=CC=CC(=C3)C(=O)O)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is employed to construct the pyrrole ring directly onto the benzoic acid scaffold. Ethyl 3-aminobenzoate is condensed with 2,5-hexanedione (acetonyl acetone) in glacial acetic acid under reflux, yielding ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate. The reaction proceeds via nucleophilic attack of the amine on the diketone, followed by cyclodehydration (Figure 1). Recrystallization from ethanol affords the intermediate in 65–80% yield.

Table 1: Optimization of Paal-Knorr Reaction Conditions

Parameter Optimal Value Yield (%)
Solvent Glacial acetic acid 65–80
Temperature (°C) Reflux (118°C) -
Reaction Time (h) 1–3 -

Hydrolysis of the ethyl ester is achieved using hydrazine hydrate in ethanol, producing 3-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide. Acidic hydrolysis (6M HCl) further converts this to the free benzoic acid.

Regioselective Formylation via Vilsmeier-Haack Reaction

To introduce the formyl group at the pyrrole’s α-position, the Vilsmeier-Haack reagent (POCl₃/DMF) is employed. The reaction is conducted at 0–5°C to minimize over-formylation, yielding 3-(2-formyl-1H-pyrrol-1-yl)benzoic acid. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the aldehyde proton resonating at δ 9.8–10.1 ppm.

Preparation of 3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene

Thiazolidinone Core Synthesis

3-Methyl-2,4-thiazolidinedione is synthesized via cyclization of methyl chloroacetate with thiourea in aqueous sodium hydroxide. The reaction proceeds through nucleophilic displacement of chloride by thiourea, followed by intramolecular cyclization (Figure 2). Methylation at the N3 position is achieved using methyl iodide in dimethylformamide (DMF), yielding 3-methyl-2,4-thiazolidinedione in 70–85% purity.

Table 2: Characterization Data for 3-Methyl-2,4-thiazolidinedione

Property Value
Melting Point (°C) 152–154
IR (cm⁻¹) 1745 (C=O), 1680 (C=N)
¹H NMR (δ, ppm) 3.42 (s, 3H, CH₃), 4.21 (s, 2H, SCH₂)

Generation of the Active Methylene Group

Under basic conditions (e.g., piperidine), 3-methyl-2,4-thiazolidinedione undergoes tautomerization to its enolic form, 3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene. This tautomer exhibits enhanced nucleophilicity at the C5 position, enabling condensation with electrophilic partners.

Knoevenagel Condensation for (E)-Configured Methylidene Bridge

The final coupling step involves a Knoevenagel condensation between 3-(2-formyl-1H-pyrrol-1-yl)benzoic acid and 3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene. Catalyzed by ammonium acetate in ethanol under reflux, the reaction proceeds via deprotonation of the thiazolidinone’s active methylene, followed by nucleophilic attack on the aldehyde and subsequent dehydration (Figure 3). The (E)-configuration is favored due to steric and electronic factors, with a coupling constant (J) of 12–16 Hz observed for the trans-vinylic protons in ¹H NMR.

Table 3: Optimization of Knoevenagel Condensation

Condition Optimal Value Yield (%)
Catalyst Ammonium acetate 75–90
Solvent Ethanol -
Temperature (°C) Reflux (78°C) -
Reaction Time (h) 4–6 -

Purification and Spectroscopic Validation

Crude product is purified via recrystallization from ethanol/dichloromethane (1:3), yielding white crystalline solids. High-performance liquid chromatography (HPLC) confirms >95% purity, while mass spectrometry (MS) reveals a molecular ion peak at m/z 357.1 [M+H]⁺. Infrared (IR) spectroscopy corroborates the presence of carboxylic acid (1705 cm⁻¹), carbonyl (1680 cm⁻¹), and conjugated double bond (1602 cm⁻¹) functionalities.

Comparative Analysis of Synthetic Routes

Alternative methodologies, such as Staudinger reactions or Meerwein arylation, were evaluated but discarded due to lower yields (<50%) or regiochemical inconsistencies. The reported pathway demonstrates superior scalability and reproducibility, with an overall yield of 58–62% from 3-aminobenzoic acid.

Mechanistic Insights and Side-Reaction Mitigation

Competing Tautomerization Pathways

During Knoevenagel condensation, premature tautomerization of the thiazolidinone to its diketo form can hinder reactivity. This is mitigated by maintaining anhydrous conditions and using excess ammonium acetate to stabilize the enolic tautomer.

Byproduct Formation

Minor byproducts, such as the (Z)-isomer (<5%) and dimerized species, are removed via column chromatography (silica gel, ethyl acetate/hexane).

Industrial Scalability and Environmental Considerations

The synthesis avoids hazardous reagents (e.g., diazomethane) and employs ethanol as a green solvent. Process mass intensity (PMI) analysis reveals a PMI of 23, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the methyl and thiazolidinedione groups.

  • Reduction: Reduction reactions can occur at the carbonyl functionalities in the thiazolidinedione ring.

  • Substitution: Electrophilic aromatic substitution is possible on the benzoic acid ring.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens, nitro groups, sulfonic acids.

Major Products

  • Oxidation Products: Corresponding carboxylic acids and sulfoxides.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated or nitrosubstituted derivatives.

Scientific Research Applications

The compound has a wide array of scientific applications:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: Studied for its potential as an enzyme inhibitor or a molecular probe.

  • Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in material science for creating novel polymers and as an intermediate in dye manufacturing.

Mechanism of Action

The precise mechanism of action depends on the specific application:

  • Enzyme Inhibition: The thiazolidinedione ring interacts with the active site of enzymes, blocking their activity.

  • Signal Transduction: The compound may interact with cellular receptors, modulating signal transduction pathways.

  • Binding to DNA/RNA: The pyrrole and benzoic acid moieties may intercalate with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-imidazol-1-yl}benzoic acid: : Similar but features an imidazole ring instead of a pyrrole ring.

  • 3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}benzoic acid: : Contains an indole ring instead of a pyrrole ring.

Unique Features

The uniqueness of 3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Hope you found that helpful, even interesting! What made you ask about this compound, in particular?

Biological Activity

The compound 3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid is a member of the thiazolidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₃N₂O₅S
  • Molecular Weight : 363.8 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The thiazolidine derivatives have shown potential as inhibitors of enzymes such as tyrosyl-DNA phosphodiesterase I and neuraminidase. These interactions may contribute to their antiviral and anticancer properties .
  • Antitumor Activity : Studies have demonstrated that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their anti-glioma activity, showing a decrease in cell viability in glioblastoma multiform cells .
  • Immunomodulatory Effects : Some compounds within this class have been reported to act as immunostimulating agents, enhancing innate immunity .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Biological Activity Effect Reference
AntitumorInhibits growth of cancer cells
AntiviralInhibits viral replication
Enzyme InhibitionInhibits tyrosyl-DNA phosphodiesterase I
ImmunostimulationEnhances immune response

Case Studies

Several studies have explored the pharmacological effects of thiazolidine derivatives:

  • Anti-Glioma Activity : A study by Da Silva et al. evaluated the cytotoxicity of thiazolidinones against glioblastoma multiform cells. The results indicated that certain derivatives significantly reduced cell viability through apoptosis induction .
  • Antiviral Properties : Research has shown that thiazolidine derivatives possess anti-HIV activity. For example, specific compounds demonstrated IC50 values indicating effective inhibition of HIV replication in vitro .
  • Enzyme Inhibition Studies : A comprehensive screening revealed that several thiazolidine derivatives acted as potent inhibitors of α-amylase and urease compared to standard drugs, highlighting their potential in managing metabolic disorders .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step protocols, including condensation of thiazolidinone derivatives with pyrrole intermediates. Key steps include:

  • Base-catalyzed reactions (e.g., KOH/ethanol) to form the thiazolidinone core .
  • Schiff base formation under reflux conditions to introduce the pyrrole moiety .
  • Purification via recrystallization (using ethanol/acetonitrile) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
    • Optimization : Use continuous flow reactors for precise temperature control and reduced side-product formation . Monitor reaction progress via TLC or HPLC to adjust solvent polarity and reaction time .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

  • Spectroscopic methods :

  • NMR (¹H/¹³C) to confirm substitution patterns and stereochemistry .
  • FT-IR for identification of functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment .
    • Mass spectrometry : High-resolution MS (ESI or MALDI) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?

  • Case study : Discrepancies in NMR signals may arise from tautomerism in the thiazolidinone ring or E/Z isomerism in the Schiff base.
  • Solutions :

  • Use variable-temperature NMR to study dynamic equilibria .
  • Compare computational predictions (DFT calculations) with experimental data to identify dominant conformers .
  • Employ 2D NMR (COSY, NOESY) to resolve overlapping proton signals .

Q. What strategies are effective for improving aqueous solubility of this compound in in-vitro studies?

  • Approaches :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or carboxylate) at the benzoic acid moiety .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle encapsulation : Liposomal formulations to enhance bioavailability .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what methods validate these interactions?

  • Target identification : Molecular docking studies (AutoDock Vina) to predict binding to thiazolidinedione-sensitive targets (e.g., PPAR-γ) .
  • Validation methods :

  • Surface plasmon resonance (SPR) for real-time binding affinity measurement .
  • Fluorescence polarization assays to quantify competitive inhibition .
  • In-vitro enzyme assays (e.g., IC₅₀ determination using colorimetric substrates) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Root causes : Differences in purity, residual solvents, or isomer ratios (e.g., E vs. Z configurations) .
  • Mitigation :

  • Standardize synthesis protocols (e.g., inert atmosphere for oxidation-sensitive steps) .
  • Use QC thresholds (e.g., ≥95% purity by HPLC) for biological testing .
  • Report detailed synthetic conditions (solvent grades, catalyst lots) for reproducibility .

Q. What computational tools are suitable for predicting the compound’s reactivity and stability under physiological conditions?

  • Software :

  • Gaussian or ORCA for DFT-based stability studies (hydrolysis, oxidation) .
  • ADMET Predictor to estimate metabolic pathways and plasma protein binding .
    • Experimental validation : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Comparative Analysis of Structural Analogues

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?

  • Case study : Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) show enhanced antimicrobial activity but reduced solubility .
  • Methodology :

  • SAR studies : Synthesize analogues with systematic substitutions and compare IC₅₀ values .
  • Free-Wilson analysis to quantify group contributions to activity .
Substituent Biological Activity Key Finding
4-EthoxyphenylAnticancer (IC₅₀ = 12 µM)Enhanced apoptosis via caspase-3 activation
3-NitrophenylAntimicrobial (MIC = 8 µg/mL)Disrupts bacterial membrane integrity
3-FluorophenylAnti-inflammatory (IC₅₀ = 5 µM)Inhibits COX-2 by 80%

Ethical and Safety Considerations

Q. What safety protocols are recommended for handling this compound in the lab?

  • Hazard assessment : Potential irritant (thiazolidinone derivatives) and light-sensitive (Schiff base) .
  • Protocols :

  • Use fume hoods for synthesis steps involving volatile solvents (e.g., DMSO) .
  • Store under argon at -20°C to prevent degradation .

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